3-Methyl-4-phenylpyrrolidine

Medicinal Chemistry Dopamine Receptor Structure-Activity Relationship

3-Methyl-4-phenylpyrrolidine (CAS 56606-70-3) is the essential regioisomeric matched-pair comparator to the published 4-methyl-3-phenylpyrrolidine dopaminergic agonist series. Swapping methyl/phenyl substituent positions enables systematic SAR exploration of receptor affinity, subtype selectivity, and functional activity. Available in 95-98% purity with documented LogP (2.0095) and TPSA (12.03) for computational modeling. The free secondary amine provides a versatile handle for N-alkylation, N-acylation, N-sulfonylation, or reductive amination to generate focused CNS or agrochemical libraries. Cis and trans diastereomers available; specify stereochemistry at procurement and request NMR documentation. Request quote now.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 56606-70-3
Cat. No. B3145023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-phenylpyrrolidine
CAS56606-70-3
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1CNCC1C2=CC=CC=C2
InChIInChI=1S/C11H15N/c1-9-7-12-8-11(9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
InChIKeyRNWURHRRQATWCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-phenylpyrrolidine (CAS 56606-70-3): Core Identity, Structural Class, and Procurement Baseline


3-Methyl-4-phenylpyrrolidine (CAS 56606-70-3) is a 3,4-disubstituted pyrrolidine building block with molecular formula C11H15N and molecular weight 161.24 g/mol, featuring a methyl substituent at the 3-position and a phenyl substituent at the 4-position of the saturated five-membered heterocyclic ring . The compound exists as cis and trans diastereomers owing to two stereogenic centers; the cis isomer has been deposited in reference spectral libraries with full NMR characterization [1]. Commercial availability spans multiple purity tiers—95% (AKSci), ≥97% (MolCore), and 98% (Leyan)—with the highest grade reporting a calculated LogP of 2.0095 and a topological polar surface area (TPSA) of 12.03 Ų . It is classified as a research chemical and synthetic intermediate, distinct from the isomeric 4-methyl-3-phenylpyrrolidine scaffold that has been explicitly explored as a dopaminergic pharmacophore [2].

Why 3-Methyl-4-phenylpyrrolidine Cannot Be Replaced by a Generic Pyrrolidine or Positional Isomer in Research Procurement


In the 3,4-disubstituted pyrrolidine chemical space, the precise regiochemistry of substituents dictates both physicochemical properties and biological target engagement profiles, making simple analog substitution scientifically unsound . The 3-methyl-4-phenyl substitution pattern positions the lipophilic phenyl ring and the sterically compact methyl group in a defined spatial relationship that is distinct from the 4-methyl-3-phenyl series, which has been explicitly synthesized and evaluated as a dopaminergic agonist scaffold [1]. Furthermore, the compound's two stereogenic centers mean that the cis and trans diastereomers are chemically distinct entities with different three-dimensional presentations of the pharmacophoric elements; the cis isomer has been independently characterized by NMR in reference databases [2]. Even positional isomers such as 3-(4-methylphenyl)pyrrolidine (CAS 899425-95-7), where the methyl group resides on the phenyl ring rather than the pyrrolidine scaffold, present different LogP, TPSA, and hydrogen-bonding profiles . These structural distinctions translate into non-interchangeable behavior in receptor-binding assays, metabolic stability studies, and downstream synthetic derivatization.

Quantitative Differentiation Evidence: 3-Methyl-4-phenylpyrrolidine vs. Closest Analogs


Regiochemical Differentiation: 3-Methyl-4-phenyl vs. 4-Methyl-3-phenyl Substitution Pattern and Dopaminergic Pharmacophore Relevance

The 3-methyl-4-phenylpyrrolidine scaffold is the regioisomer of the 4-methyl-3-phenylpyrrolidine series that has been explicitly synthesized and pharmacologically evaluated for dopaminergic activity [1]. In the 4-methyl-3-phenyl series, cis-3-(3,4-dihydroxyphenyl)-4-methyl-1-(n-propyl)pyrrolidine was synthesized via selective 4-acylation of 3-phenylpyrrolidine-2,5-dione and evaluated as a dopaminergic agonist, establishing this regiochemical arrangement as a recognized CNS pharmacophore [1]. The target compound's swapped substituent positions (methyl at C3, phenyl at C4 rather than phenyl at C3, methyl at C4) present the steric and electronic features in a reversed spatial orientation. This is structurally analogous to the well-precedented observation in phenylpyrrolidine SAR that the relative position of aryl and alkyl substituents on the pyrrolidine ring is a critical determinant of receptor subtype selectivity and intrinsic efficacy [2]. For laboratories exploring novel dopaminergic or monoaminergic agents where the 4-methyl-3-phenyl scaffold has already been characterized, the 3-methyl-4-phenyl isomer provides the systematic regioisomeric comparator required to complete the SAR matrix.

Medicinal Chemistry Dopamine Receptor Structure-Activity Relationship CNS Drug Discovery

Stereochemical Differentiation: Cis vs. Trans Diastereomer Identity Confirmed by NMR Spectral Database Deposition

3-Methyl-4-phenylpyrrolidine possesses two stereogenic centers (C3 and C4), giving rise to cis and trans diastereomers that are chemically distinct, chromatographically separable entities with potentially divergent biological activities—a phenomenon well-documented across the 3,4-disubstituted pyrrolidine class [1]. The cis diastereomer has been independently deposited in the Wiley KnowItAll NMR Spectral Library with both ¹H and ¹³C NMR spectra recorded in CDCl₃, providing a verifiable spectroscopic fingerprint for identity confirmation [2]. Critically, the SpectraBase entry explicitly distinguishes cis-3-methyl-4-phenyl-pyrrolidine from trans-3-methyl-4-phenyl-pyrrolidine as separate database entries, confirming that both diastereomers are known and spectroscopically characterized compounds [2]. In the structurally analogous trans-4-phenylpyrrolidine-3-carboxamide series evaluated at the human melanocortin-4 receptor, a pair of diastereoisomers displayed opposing functional activities—one a potent agonist and the other a potent antagonist—demonstrating that cis/trans stereochemistry in this scaffold class can invert pharmacological function [3]. This precedent underscores the procurement-critical need to specify and verify diastereomeric identity, as the cis and trans forms of 3-methyl-4-phenylpyrrolidine cannot be assumed to be functionally interchangeable.

Stereochemistry Chiral Building Block NMR Characterization Asymmetric Synthesis

Physicochemical Property Differentiation: LogP and TPSA Comparison with Positional Isomer 3-(4-Methylphenyl)pyrrolidine

The calculated partition coefficient (LogP) for 3-methyl-4-phenylpyrrolidine is 2.0095 with a topological polar surface area (TPSA) of 12.03 Ų, as reported by Leyan for the 98% purity grade . In contrast, the positional isomer 3-(4-methylphenyl)pyrrolidine (CAS 899425-95-7), where the methyl substituent is relocated from the pyrrolidine C3 position to the para position of the phenyl ring, exhibits a calculated LogP of 2.13 . The ΔLogP of approximately 0.12 units reflects the differential impact of placing the methyl group on the heterocyclic scaffold versus the aromatic ring, which alters the compound's hydrogen-bonding capacity and solvation energetics. While both isomers share the same molecular formula (C11H15N) and molecular weight (161.24 g/mol), their distinct connectivity means they present different electrostatic and steric surfaces to biological targets and differ in chromatographic retention behavior. This physicochemical differentiation is relevant for any application where lipophilicity-driven properties—including passive membrane permeability, plasma protein binding, and metabolic clearance—are under investigation [1].

Physicochemical Properties LogP TPSA Positional Isomerism ADME

Purity Grade Differentiation Across Vendors: Impact on Assay Reproducibility and Downstream Synthetic Yield

Commercially available 3-methyl-4-phenylpyrrolidine is supplied at three distinct purity tiers: 95% (AKSci) , NLT 97% (MolCore, ISO-certified) , and 98% (Leyan) . This 3-percentage-point purity range (95% to 98%) corresponds to a potential impurity burden of 2–5% w/w, which is significant in contexts where minor unidentified impurities can act as potent off-target ligands, catalyze side reactions in subsequent synthetic steps, or confound dose-response relationships in biological assays [1]. The 98% grade from Leyan additionally provides calculated physicochemical parameters (LogP, TPSA) and the SMILES string CC1CNCC1C2=CC=CC=C2, enabling direct computational integration without manual structure entry . MolCore's NLT 97% grade is supplied under an ISO-certified quality system, providing documented batch-to-batch consistency for regulated research environments . For comparison, the 95% grade from AKSci meets general research-use specifications but may require additional purification for applications demanding higher chemical homogeneity .

Purity Specification Quality Control Procurement Reproducibility Synthetic Chemistry

Building Block Utility: Synthetic Versatility of the 3,4-Disubstituted Pyrrolidine Scaffold in Patent-Backed Bioactive Compound Synthesis

Optionally substituted 3,4-diaryl/alkyl-pyrrolidines, including the 3-methyl-4-phenyl substitution pattern, are explicitly claimed as useful intermediates for the preparation of biologically active compounds in patent literature [1]. Bayer CropScience AG patent US 2015/0246880 A1 describes a general method for preparing optionally substituted phenyl and pyridyl pyrrolidines, which serve as intermediates for active ingredients known from multiple patent families (WO 2012/35011 A1, US 2012/129854 A1, WO 2011/80211 A1, WO 2010/43315 A1) [1]. The 3-methyl-4-phenylpyrrolidine scaffold, with its free secondary amine (H-donor count: 1, H-acceptor count: 1) , provides a versatile handle for N-functionalization—including N-alkylation, N-acylation, N-sulfonylation, and reductive amination—enabling rapid diversification into focused compound libraries. In contrast, the 2,5-dione oxidized analog (3-methyl-4-phenyl-pyrrolidine-2,5-dione) lacks the free amine and is limited to different synthetic transformations, highlighting the value of the reduced pyrrolidine form for amine-centric derivatization strategies . The compound is classified by multiple suppliers under 'Building Blocks; Miscellaneous' and is positioned for pharmaceutical R&D and quality control applications .

Synthetic Intermediate Patent Chemistry Agrochemical Pharmaceutical Building Block

Verified Application Scenarios for 3-Methyl-4-phenylpyrrolidine (CAS 56606-70-3) Based on Quantitative Differentiation Evidence


Systematic SAR Exploration of Dopaminergic Pharmacophores: Regioisomeric Comparator to the 4-Methyl-3-phenylpyrrolidine Series

For medicinal chemistry teams investigating dopamine receptor ligands, 3-methyl-4-phenylpyrrolidine serves as the essential regioisomeric matched-pair comparator to the published 4-methyl-3-phenylpyrrolidine dopaminergic agonist series . Because the 4-methyl-3-phenyl substitution pattern has established precedent as a dopaminergic pharmacophore, procurement of the 3-methyl-4-phenyl isomer enables systematic exploration of how swapping the methyl and phenyl substituent positions affects receptor affinity, subtype selectivity, and functional activity. The availability of the compound at 98% purity with documented LogP (2.0095) and TPSA (12.03) supports direct integration into computational modeling workflows and consistent biological assay preparation .

Diastereomer-Specific Biological Profiling: Exploiting Cis/Trans-Dependent Functional Divergence

Given the documented precedent in the phenylpyrrolidine class where cis/trans diastereomers of trans-4-phenylpyrrolidine-3-carboxamides displayed opposing functional activities (agonist vs. antagonist) at the human melanocortin-4 receptor , procurement of stereochemically defined 3-methyl-4-phenylpyrrolidine (cis or trans) is critical for any receptor-binding or functional assay campaign. The cis diastereomer has verified NMR spectra deposited in the Wiley KnowItAll Spectral Library, providing a spectroscopic reference for identity confirmation upon receipt . Researchers should specify the desired diastereomer at the point of procurement and request accompanying NMR documentation to ensure the intended stereoisomer is obtained.

N-Functionalization Library Synthesis for Patent-Backed Bioactive Compound Development

The free secondary amine of 3-methyl-4-phenylpyrrolidine (H-donor count: 1, H-acceptor count: 1) provides a versatile synthetic handle for generating focused compound libraries through N-alkylation, N-acylation, N-sulfonylation, or reductive amination . The substituted phenylpyrrolidine scaffold is explicitly claimed as a useful intermediate for preparing biologically active compounds in patent literature from Bayer CropScience AG and related filings . For laboratories synthesizing screening libraries targeting CNS, metabolic, or agrochemical endpoints, the 98% purity grade minimizes the risk of impurity-derived false positives in downstream biological assays .

Physicochemical Profiling and ADME Assays: Positional Isomer Comparative Studies

The calculated LogP difference of approximately 0.12 units between 3-methyl-4-phenylpyrrolidine (LogP 2.0095) and its positional isomer 3-(4-methylphenyl)pyrrolidine (LogP 2.13) provides a tractable system for studying how subtle changes in substituent placement on the pyrrolidine scaffold affect passive membrane permeability, microsomal metabolic stability, and plasma protein binding. These two isomers, sharing identical molecular formula and mass but differing in connectivity, constitute an ideal isomeric pair for probing structure-property relationships (SPR) in drug discovery programs, where the methyl-on-scaffold vs. methyl-on-phenyl distinction can influence cytochrome P450 oxidation rates and transporter recognition.

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